REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH2:17][C:18]([O:20]CC)=[O:19])[N:5]([CH3:16])[C:6]=1[C:7]([C:9]1[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=1)=[O:8].Cl>[OH-].[Na+]>[Br:1][C:2]1[CH:3]=[C:4]([CH2:17][C:18]([OH:20])=[O:19])[N:5]([CH3:16])[C:6]=1[C:7]([C:9]1[CH:10]=[CH:11][C:12]([CH3:15])=[CH:13][CH:14]=1)=[O:8] |f:2.3|
|
Name
|
ethyl 4-bromo-1-methyl-5-(p-toluoyl)pyrrole-2-acetate
|
Quantity
|
0.0715 mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(N(C1C(=O)C1=CC=C(C=C1)C)C)CC(=O)OCC
|
Name
|
|
Quantity
|
14.4 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A suspension of 2.6 g
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the precipitated solid is filtered
|
Type
|
CUSTOM
|
Details
|
air dried
|
Type
|
CUSTOM
|
Details
|
Recrystallization of this precipitate from ether
|
Type
|
ADDITION
|
Details
|
by addition of cyclohexane and evaporation of the ether
|
Type
|
CUSTOM
|
Details
|
until crystallization
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(N(C1C(=O)C1=CC=C(C=C1)C)C)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |